
N,N-dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is an organic compound with a complex structure It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with dimethyl and trimethylpiperidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with appropriate alkylating agents. One common method is the reaction of 1,3-diaminopropane with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. The use of fixed-bed reactors with catalysts such as Raney nickel can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The trimethylpiperidinyl group enhances its binding affinity to certain targets, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar reactivity but lacking the piperidinyl group.
N,N-dimethylethylenediamine: Another related compound with a shorter carbon chain.
N,N,N’,N’-tetramethyl-1,4-butanediamine: A compound with a longer carbon chain and additional methyl groups.
Uniqueness
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is unique due to the presence of the trimethylpiperidinyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C13H29N3 |
|---|---|
分子量 |
227.39 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H29N3/c1-11-10-16(5)12(2)9-13(11)14-7-6-8-15(3)4/h11-14H,6-10H2,1-5H3 |
InChI 键 |
ZFMHJCHHDNGZAM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)C)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


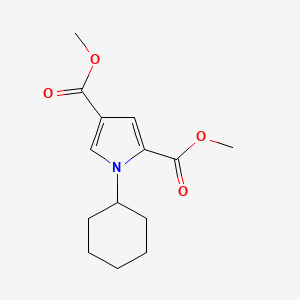
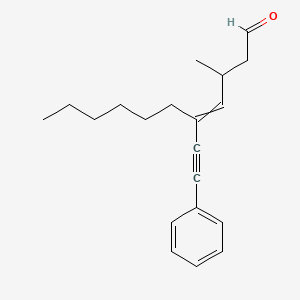

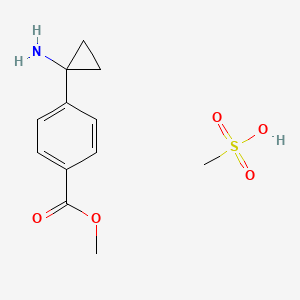
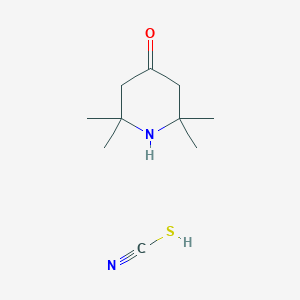
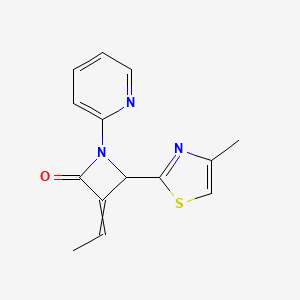
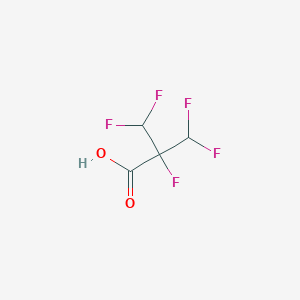

![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

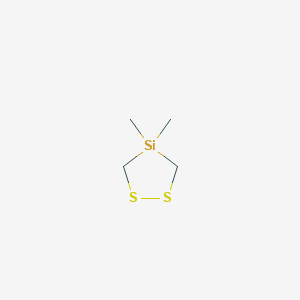
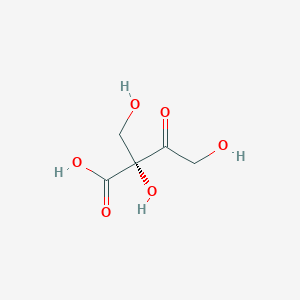
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
